1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
Description
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one (CID 130777819) is a halogenated aromatic ketone with the molecular formula C₈H₅BrClFO₂. Its structure features a phenyl ring substituted with bromo (C4), fluoro (C5), and hydroxyl (C2) groups, alongside a 2-chloroethanone moiety at C1 . The SMILES notation C1=C(C(=CC(=C1F)Br)O)C(=O)CCl highlights the spatial arrangement of substituents, which collectively influence its electronic, steric, and solubility properties. This compound is of interest in medicinal chemistry as a precursor for bioactive molecules, particularly in enzyme inhibitor synthesis (e.g., FXI inhibitors) .
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-7(12)4(1-6(5)11)8(13)3-10/h1-2,12H,3H2 |
InChI Key |
PLCJPFLYJDZJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the reaction of 4-bromo-5-fluoro-2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines are used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved may include covalent bonding with amino acid residues or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Hydroxyl vs. Methoxy/Methyl Groups : The hydroxyl group in the target compound lowers electron density at the phenyl ring compared to methoxy (in C₉H₈BrClO₂) or methyl (in C₉H₆BrClFO) analogs. This increases susceptibility to electrophilic aromatic substitution but reduces stability under oxidative conditions .
- Halogen Positioning : Bromine at C5 (target) vs. C2 (C₉H₆BrClFO) alters steric hindrance and resonance effects. Bromine at C5 directs electrophiles to C3/C6 positions, whereas C2 bromine deactivates the ring more strongly .
Pharmacological Potential
- Enzyme Inhibition : The target compound’s halogenated structure mimics intermediates in FXI inhibitor synthesis, where bromine and chlorine enhance binding to hydrophobic enzyme pockets .
- Metabolic Stability : The hydroxyl group may facilitate glucuronidation, reducing bioavailability compared to methyl/methoxy analogs, which resist phase II metabolism .
Analytical Characterization
- HPLC Profiles: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates halogenated ethanones. The target compound’s logP is estimated to be ~3.2 (lower than benzofuryl analog’s 3.79) due to hydroxyl polarity .
- Thermal Stability : Melting points correlate with molecular symmetry; the target compound (unreported mp) likely has a lower mp than C₁₂H₁₀BrClO₂ (sterically rigid benzofuryl ring) .
Biological Activity
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one, a compound with the molecular formula C8H6BrClF O2, has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6BrClF O2
- Molecular Weight : 239.49 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen substituents (bromine and fluorine) and a hydroxyl group contributes to its reactivity and potential as a therapeutic agent. Studies suggest that such compounds can inhibit cellular proliferation and induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on fluorinated phenolic compounds demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involved the release of active metabolites that interfere with nucleotide metabolism.
Antimicrobial Activity
Compounds within this chemical class have shown moderate to good antimicrobial activity. For example, derivatives with similar structural features have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth . The halogen substitutions are believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration.
Case Studies
- Synthesis and Evaluation : A study synthesized several fluorinated phenolic compounds and evaluated their biological activities against cancer cell lines. The results indicated that the presence of fluorine significantly increased the inhibitory effects on cell proliferation compared to non-fluorinated analogs .
- Tyrosinase Inhibition : Another investigation focused on the synthesis of novel compounds as tyrosinase inhibitors. The results indicated that certain halogenated phenolic compounds exhibited strong inhibition against tyrosinase, which is crucial for melanin biosynthesis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
